
4-Bromo-6-chloro-2-methyl-2,7-naphthyridin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-chloro-2-methyl-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-methyl-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a naphthyridine precursor, followed by methylation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution can produce various functionalized derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-2-methyl-2,7-naphthyridin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methyl-2,7-naphthyridin-1(2H)-one
- 6-Chloro-2-methyl-2,7-naphthyridin-1(2H)-one
- 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one
Uniqueness
4-Bromo-6-chloro-2-methyl-2,7-naphthyridin-1(2H)-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The methyl group also adds to its distinct chemical properties.
Properties
Molecular Formula |
C9H6BrClN2O |
|---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
4-bromo-6-chloro-2-methyl-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C9H6BrClN2O/c1-13-4-7(10)5-2-8(11)12-3-6(5)9(13)14/h2-4H,1H3 |
InChI Key |
OIZNWNYSSRVPRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC(=NC=C2C1=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



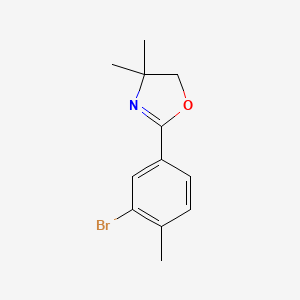

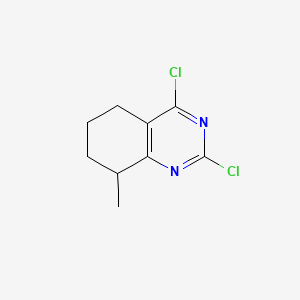
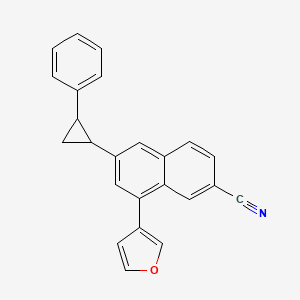

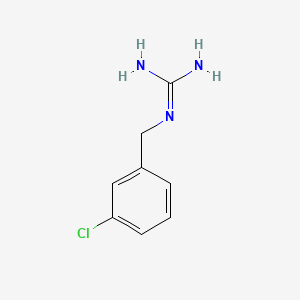
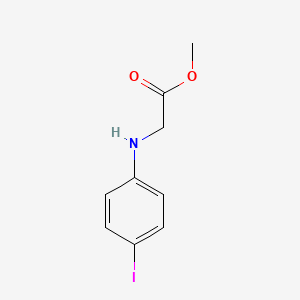
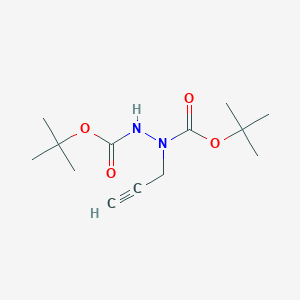
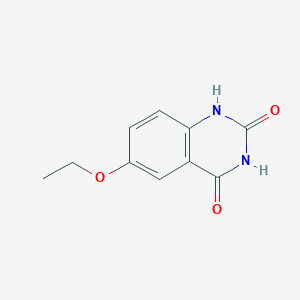
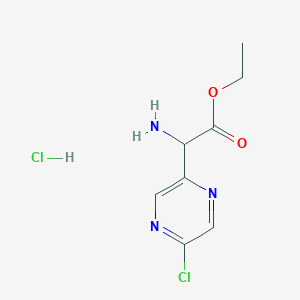
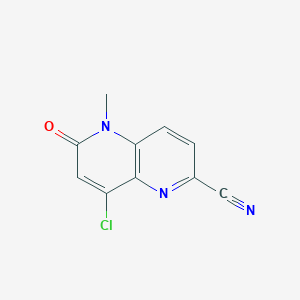
![4,6-Dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13928276.png)
![4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline](/img/structure/B13928285.png)
